2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol
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Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound has a unique structure characterized by a benzopyran ring with a thiol group at the 4th position and two methyl groups at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one with a thiol reagent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can act as a nucleophile, participating in redox reactions and forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a carbonyl group instead of a thiol, leading to different chemical properties.
3,4-Dihydro-2H-1-benzopyran: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. The combination of the benzopyran ring with the thiol group and methyl substituents makes this compound a valuable target for research and development in various fields.
Properties
Molecular Formula |
C11H14OS |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4-thiol |
InChI |
InChI=1S/C11H14OS/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11/h3-6,10,13H,7H2,1-2H3 |
InChI Key |
SEKABZRXBPQDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)S)C |
Origin of Product |
United States |
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